molecular formula C8H7N3O3 B1530773 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1339175-86-8

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B1530773
M. Wt: 193.16 g/mol
InChI Key: DUMKIBBUGQQMHR-UHFFFAOYSA-N
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Description

“6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular weight of 193.16 . Its IUPAC name is 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyridazines, which are related to the compound , has been studied extensively. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving pyridazines have been explored in various studies. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .

The storage temperature and physical form of the compound are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives has been extensively studied. These compounds have been synthesized through various methods, including the Mannich reaction and condensation reactions. Their nuclear magnetic resonance (NMR) spectra and acidity constants have been recorded, indicating a significant interest in their chemical properties (Lombardino, 1968).

Pharmacological Activity

  • Some derivatives of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid have been tested for their anti-inflammatory, analgesic, and ulcerogenic actions. These studies also investigated their ability to inhibit prostaglandin biosynthesis, showing potential for therapeutic applications (Abignente et al., 1992).

Ligands for Benzodiazepine Receptors

  • Research has explored the use of 6-methoxyimidazo[1,2-b]pyridazine derivatives as ligands for the benzodiazepine receptor (BZR). Certain derivatives have shown potent binding to the BZR, indicating potential for development as pharmaceutical agents affecting the central nervous system (Harrison et al., 1996).

Antinociceptive Effects

  • The antinociceptive (pain-relieving) effects of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives have been studied. For instance, DM2, a derivative, was found to reduce nocifensive responses in rats and affected cell activity in the rostral ventromedial medulla, consistent with antinociception (Palazzo et al., 2010).

Potential Anti-Seizure Properties

  • Some derivatives of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid have been investigated for their potential anti-seizure properties. These studies have explored how they affect T-type voltage-dependent Ca(2+) channels, which are relevant in the context of epilepsy and seizure disorders (Rimoli et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water (P302 + P352) if on skin .

properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-4-5(8(12)13)11(6)10-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKIBBUGQQMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide (1) was recently identified as a full antagonist of the androgen …
Number of citations: 79 pubs.acs.org

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